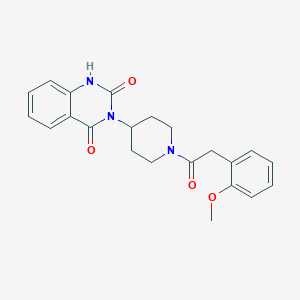

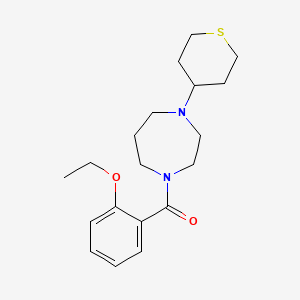

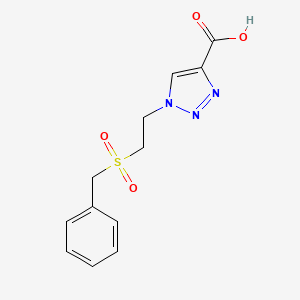

![molecular formula C25H21N3O B2815296 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-28-5](/img/structure/B2815296.png)

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazolo[4,3-c]quinoline core structure. This core is substituted with a 3-methoxyphenyl group at the 3-position, a methyl group at the 8-position, and a 4-methylphenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and quinoline rings, as well as the substituent groups. For example, the methoxyphenyl and methylphenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as 3-(3-methoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline:

Pharmacological Research

This compound has shown potential in pharmacological research due to its unique structure, which allows it to interact with various biological targets. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. The pyrazoloquinoline scaffold is known for its bioactivity, making it a promising candidate for drug development .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. Additionally, it can act as a ligand in catalytic processes, enhancing the efficiency of certain reactions .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science. It can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and its photophysical properties are particularly valuable in the creation of new materials for electronic devices .

Analytical Chemistry

This compound can be used in analytical chemistry for the development of new analytical methods. Its unique properties allow it to be used as a standard or reference material in various analytical techniques. It can also be used in the development of new chromatographic methods for the separation and analysis of complex mixtures.

Catalytic Performance in Microwave-assisted synthesis of quinoline-3-carbonitrile derivatives Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the : Catalytic Performance in Microwave-assisted synthesis of quinoline-3-carbonitrile derivatives : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the : Catalytic Performance in Microwave-assisted synthesis of quinoline-3-carbonitrile derivatives : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that quinoline-based compounds, such as this one, have been studied for their potential pharmacological effects .

Mode of Action

It is known that quinoline-based compounds interact with cells and have been screened for their efficacy against typical drugs in the market .

Biochemical Pathways

Quinoline-based compounds are known for their diverse pharmacological effects .

Result of Action

It is known that quinoline-based compounds have been screened for their efficacy against typical drugs in the market .

Action Environment

It is known that the synthesis of quinoline-based compounds can be influenced by various factors, including the presence of certain catalysts .

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-16-7-10-19(11-8-16)28-25-21-13-17(2)9-12-23(21)26-15-22(25)24(27-28)18-5-4-6-20(14-18)29-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPTGXQIPDLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

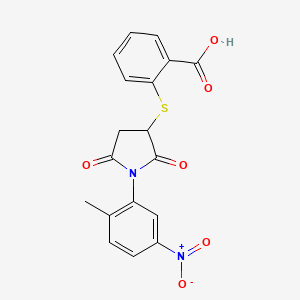

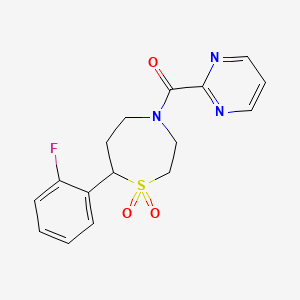

![1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2815216.png)

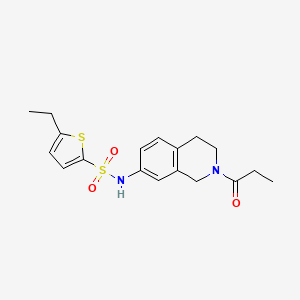

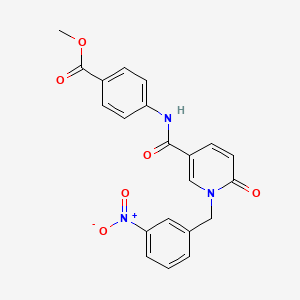

![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)

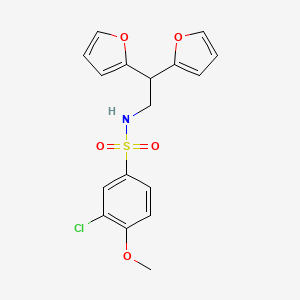

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

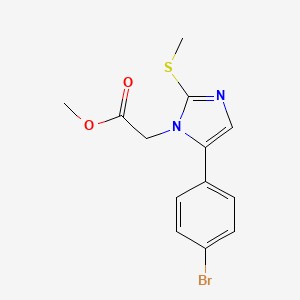

![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)